molecular formula C22H19N3O2S B7699323 3-phenyl-6-(pyrrolidine-1-carbonyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one

3-phenyl-6-(pyrrolidine-1-carbonyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one

Cat. No. B7699323
M. Wt: 389.5 g/mol
InChI Key: TYDAOMBMBVEGQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-phenyl-6-(pyrrolidine-1-carbonyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one is a heterocyclic compound that has gained significant attention in scientific research due to its various pharmacological activities. This compound is a member of the thiazolo[3,2-a]pyrimidine family, which has been shown to exhibit significant biological activity.

Mechanism of Action

The exact mechanism of action of 3-phenyl-6-(pyrrolidine-1-carbonyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one is not fully understood. However, studies have shown that the compound exhibits its pharmacological activities by interacting with various molecular targets, including enzymes and receptors.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. The compound has been shown to inhibit the growth of cancer cells, reduce inflammation, and exhibit antimicrobial activity. Additionally, the compound has been shown to modulate the activity of various enzymes and receptors, including acetylcholinesterase, cyclooxygenase, and GABA receptors.

Advantages and Limitations for Lab Experiments

One advantage of using 3-phenyl-6-(pyrrolidine-1-carbonyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one in lab experiments is its ability to exhibit various pharmacological activities. Additionally, the compound is relatively easy to synthesize, making it readily available for use in experiments. However, one limitation of using the compound in lab experiments is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 3-phenyl-6-(pyrrolidine-1-carbonyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one. One direction is to investigate the compound's potential as a therapeutic agent for the treatment of Alzheimer's disease and epilepsy. Additionally, further research is needed to fully understand the compound's mechanism of action and to identify its molecular targets. Finally, research is needed to investigate the compound's potential as a lead compound for the development of new drugs with improved pharmacological properties.

Synthesis Methods

The synthesis of 3-phenyl-6-(pyrrolidine-1-carbonyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one has been described in the literature. The compound is synthesized through a one-pot multi-component reaction involving the reaction of 2-aminobenzamide, 2-cyanoacetamide, and 1,3-dibromopropane in the presence of potassium carbonate and a catalytic amount of copper iodide. The reaction proceeds through the formation of an intermediate imidazole derivative, which undergoes cyclization to form the thiazolo[3,2-a]pyrimidine ring system.

Scientific Research Applications

3-phenyl-6-(pyrrolidine-1-carbonyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one has been shown to exhibit various pharmacological activities, including antitumor, anti-inflammatory, and antimicrobial activities. The compound has also been investigated for its potential as a therapeutic agent for the treatment of Alzheimer's disease and epilepsy.

properties

IUPAC Name

5-oxo-3-phenyl-N-(4-propan-2-ylphenyl)-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O2S/c1-14(2)15-8-10-17(11-9-15)24-20(26)18-12-23-22-25(21(18)27)19(13-28-22)16-6-4-3-5-7-16/h3-14H,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYDAOMBMBVEGQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C2=CN=C3N(C2=O)C(=CS3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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